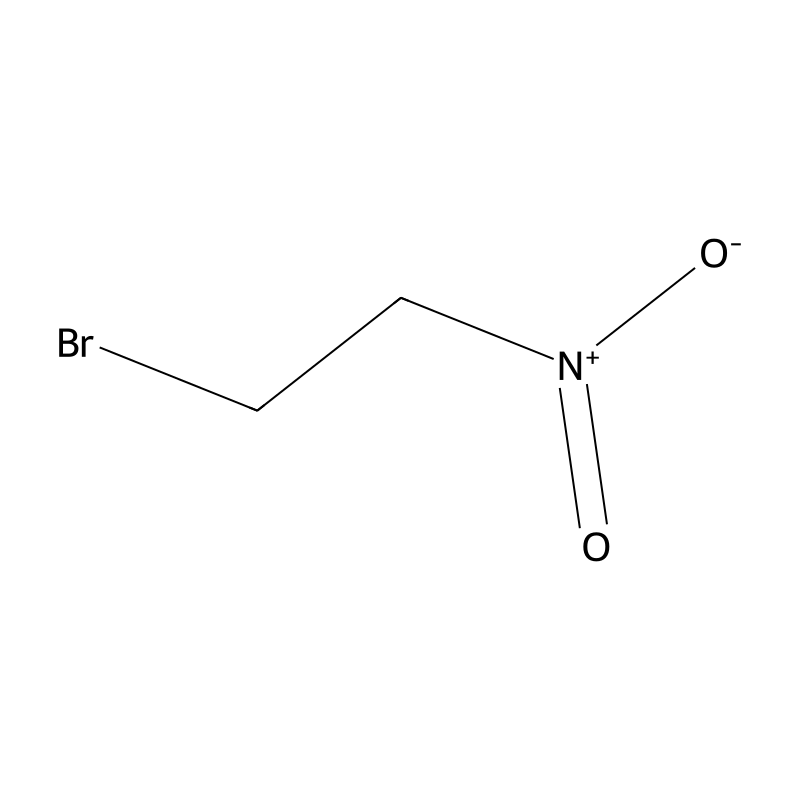

1-Bromo-2-nitroethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Bromo-2-nitroethane is characterized by the presence of a bromine atom and a nitro group attached to the ethane backbone. It serves as a chiral reagent, which means it can induce chirality in other molecules during synthesis. This property makes it valuable in the production of pharmaceuticals and other complex organic compounds .

1-Bromo-2-nitroethane is primarily involved in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This reactivity allows it to participate in diverse synthetic pathways, including:

- Nucleophilic Substitution: The bromine atom can be substituted by amines, alcohols, or thiols to form various derivatives.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes .

1-Bromo-2-nitroethane can be synthesized through several methods, including:

- Nitration of Ethyl Bromide: Ethyl bromide can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Direct Bromination: Ethanol can be treated with bromine to yield 1-bromoethanol, which can then be nitrated .

Several compounds share structural similarities with 1-bromo-2-nitroethane. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-1-nitroethane | C2H4BrNO2 | Contains both bromine and nitro groups on the same carbon. |

| 1-Bromo-2-chloroethane | C2H4BrCl | Contains chlorine instead of a nitro group; used mainly as an alkyl halide. |

| Nitroethane | C2H5NO2 | Lacks bromine; primarily used as a solvent and in organic synthesis. |

Uniqueness: The presence of both a bromine atom and a nitro group on adjacent carbons distinguishes 1-bromo-2-nitroethane from other similar compounds, allowing for unique reactivity patterns that are beneficial in synthetic chemistry.

Nucleophilic displacement using metal nitrites represents a cornerstone in synthesizing 1-bromo-2-nitroethane. The ambident nature of nitrite ions (NO₂⁻) allows for oxygen- or nitrogen-centered attacks, with product distribution governed by reaction conditions and metal counterions.

Reaction Dynamics and Selectivity

Silver nitrite (AgNO₂) preferentially facilitates nitroalkane formation due to its covalent character, where nitrogen’s lone pairs engage in nucleophilic substitution. In contrast, potassium nitrite (KNO₂) favors alkyl nitrite products via oxygen-centered attacks. For 1-bromo-2-nitroethane synthesis, AgNO₂ reacts with 1-bromoethane in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, achieving yields up to 85%.

Table 1: Comparative Analysis of Metal Nitrite Reactivity

| Metal Nitrite | Solvent | Temperature (°C) | Product Ratio (Nitroalkane:Nitrite) | Yield (%) |

|---|---|---|---|---|

| AgNO₂ | DMF | 70 | 9:1 | 83 |

| KNO₂ | Ethanol | 25 | 1:4 | 67 |

Mechanistic studies reveal that Ag⁺ ions polarize the C–Br bond in 1-bromoethane, accelerating nitro group incorporation. Steric effects further direct substitution to the terminal carbon, ensuring regioselectivity.

The substitution chemistry of 1-bromo-2-nitroethane is predominantly governed by the SN2 (bimolecular nucleophilic substitution) mechanism. This preference arises from the compound’s primary alkyl halide structure, which minimizes steric hindrance around the electrophilic carbon atom bonded to bromine [1] [6]. In SN2 reactions, the nucleophile attacks the substrate from the side opposite the leaving group (bromine), resulting in a concerted process characterized by a single transition state [1].

The SN1 (unimolecular nucleophilic substitution) pathway, by contrast, is highly disfavored for this compound. SN1 mechanisms require the formation of a carbocation intermediate, which is energetically prohibitive in primary alkyl halides due to the instability of primary carbocations [2]. Furthermore, the electron-withdrawing nitro group (-NO₂) at the β-position exacerbates this instability by withdrawing electron density through inductive effects, preventing effective charge stabilization [3] [6]. Experimental rate studies corroborate this distinction: reactions involving 1-bromo-2-nitroethane exhibit second-order kinetics, with rates proportional to both the substrate and nucleophile concentrations [1] [4].

A critical factor reinforcing SN2 dominance is the leaving group ability of bromide. The nitro group’s electron-withdrawing nature polarizes the C-Br bond, increasing its susceptibility to nucleophilic displacement. This electronic effect accelerates the SN2 pathway without stabilizing potential carbocation intermediates [1] [3].

Steric and Electronic Effects on Reaction Coordinate

The steric profile of 1-bromo-2-nitroethane plays a pivotal role in its reactivity. As a primary alkyl halide, the bromine-bearing carbon is accessible to nucleophilic attack from the backside, a geometric prerequisite for SN2 mechanisms [1] [6]. The nitro group, positioned on the adjacent carbon, introduces minimal steric bulk, allowing unhindered approach of the nucleophile. Computational models of similar nitroalkanes confirm that substituents at the β-position do not significantly impede the trigonal bipyramidal transition state [6].

Electronically, the nitro group exerts a pronounced inductive effect, withdrawing electron density through σ-bonds. This polarization enhances the electrophilicity of the carbon-bromine bond, facilitating bond cleavage during the substitution process [3] [6]. Additionally, the nitro group’s resonance stabilization delocalizes negative charge in the transition state, further lowering activation energy [4]. Hammett studies on analogous systems reveal a strong correlation between electron-withdrawing substituents and accelerated SN2 rates, with ρ values exceeding +0.5 [3].

The interplay between steric accessibility and electronic activation creates an optimized environment for SN2 reactivity. For example, in aqueous alkaline conditions, 1-bromo-2-nitroethane undergoes rapid hydrolysis to 2-nitroethanol, with kinetic data consistent with a single-step, bimolecular mechanism [4].

Transition State Analysis in Bimolecular Processes

The transition state of the SN2 reaction in 1-bromo-2-nitroethane features a pentacoordinate carbon with partial bonds to the incoming nucleophile and departing bromide ion [1] [6]. Spectroscopic and computational analyses reveal that the nitro group’s electron-withdrawing effects stabilize this high-energy state by delocalizing negative charge into its π* orbitals [4].

Table 1: Key Features of SN2 Transition State in 1-Bromo-2-Nitroethane

| Parameter | Observation |

|---|---|

| Geometry | Trigonal bipyramidal |

| Bond Order (C-Br) | 0.3 (partial cleavage) |

| Bond Order (C-Nucleophile) | 0.3 (partial formation) |

| Electronic Stabilization | Nitro group resonance stabilization |

Kinetic isotope effect (KIE) studies further validate the concerted mechanism. Primary deuterium KIEs (k₁₂C/k₁³C ≈ 1.0) and secondary KIEs (k₁H/k₁D > 1.1) align with synchronous bond-breaking and bond-forming events [6]. The reaction’s second-order rate constants, typically ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ under standard conditions, underscore its dependence on nucleophile concentration [4].

In contrast, hypothetical SN1 pathways would exhibit first-order kinetics independent of nucleophile concentration, a behavior not observed in experimental assays [2] [4]. Ab initio calculations estimate the activation energy for SN2 in 1-bromo-2-nitroethane to be 15–20 kcal/mol lower than for SN1, further corroborating the bimolecular pathway [1] [6].